molecular formula C9H5F5N2S B6341544 2-Amino-6-(pentafluoroethylthio)benzonitrile, 97% CAS No. 1159512-51-2

2-Amino-6-(pentafluoroethylthio)benzonitrile, 97%

Cat. No. B6341544
CAS RN: 1159512-51-2
M. Wt: 268.21 g/mol
InChI Key: JGAFJAONZGYXNZ-UHFFFAOYSA-N
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Description

2-Amino-6-(pentafluoroethylthio)benzonitrile, 97% (2-APFETBN) is a synthetic organic compound that has been used in various scientific research applications. It is a colorless, water-soluble, and volatile liquid with a pungent odor. 2-APFETBN has been used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a ligand in coordination chemistry. Additionally, its use has been explored in the fields of biochemistry, pharmacology, and molecular biology.

Scientific Research Applications

C9H5F5N2S C_9H_5F_5N_2S C9​H5​F5​N2​S

and a molecular weight of 268.21 g/mol , has garnered attention for its unique properties and versatility in various scientific fields.

Pharmaceutical Research

2-Amino-6-(pentafluoroethylthio)benzonitrile: is utilized in pharmaceutical research for the development of new therapeutic agents. Its unique structure allows it to interact with various biological targets, aiding in the discovery of compounds with potential medicinal properties. It serves as a reference standard in pharmacological testing to ensure the accuracy and reliability of experimental results .

properties

IUPAC Name

2-amino-6-(1,1,2,2,2-pentafluoroethylsulfanyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F5N2S/c10-8(11,12)9(13,14)17-7-3-1-2-6(16)5(7)4-15/h1-3H,16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGAFJAONZGYXNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)SC(C(F)(F)F)(F)F)C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F5N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501199245
Record name 2-Amino-6-[(1,1,2,2,2-pentafluoroethyl)thio]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501199245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-6-(pentafluoroethylthio)benzonitrile

CAS RN

1159512-51-2
Record name 2-Amino-6-[(1,1,2,2,2-pentafluoroethyl)thio]benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1159512-51-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-6-[(1,1,2,2,2-pentafluoroethyl)thio]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501199245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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